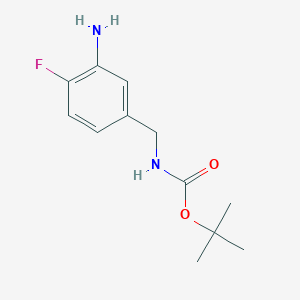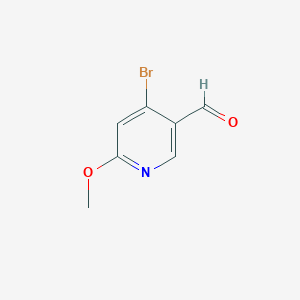amine CAS No. 1249188-74-6](/img/new.no-structure.jpg)
[3-(2-methoxyethoxy)propyl](methyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-methoxyethoxy)propylamine: is a chemical compound with the molecular formula C7H17NO2 and a molecular weight of 147.22 g/mol . It is also known by its IUPAC name, 3-(2-methoxyethoxy)-N-methyl-1-propanamine . This compound is a liquid at room temperature and is used in various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-methoxyethoxy)propylamine typically involves the reaction of 3-chloropropylamine with 2-methoxyethanol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism where the chlorine atom is replaced by the 2-methoxyethoxy group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods: In industrial settings, the production of 3-(2-methoxyethoxy)propylamine may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity levels .
Chemical Reactions Analysis
Types of Reactions: 3-(2-methoxyethoxy)propylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: It can be reduced to form primary amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI), thiourea (NH2CSNH2)
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids
Reduction: Primary amines
Substitution: Halides, thiols
Scientific Research Applications
Chemistry: In chemistry, 3-(2-methoxyethoxy)propylamine is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used as a reagent in the study of enzyme mechanisms and protein interactions. It can also be used to modify biomolecules for various applications .
Medicine: In medicine, 3-(2-methoxyethoxy)propylamine is explored for its potential therapeutic properties. It is used in the development of drugs targeting specific enzymes and receptors .
Industry: In industrial applications, this compound is used in the production of surfactants, lubricants, and other specialty chemicals. It is also used as a solvent and stabilizer in various formulations .
Mechanism of Action
The mechanism of action of 3-(2-methoxyethoxy)propylamine involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
- 3-(2-methoxyethoxy)propylamine
- 3-(2-methoxyethoxy)propylamine
- 3-(2-methoxyethoxy)propylamine
Comparison: Compared to its similar compounds, 3-(2-methoxyethoxy)propylamine has unique properties due to the presence of the methyl group. This group influences its reactivity and interaction with other molecules, making it suitable for specific applications where other similar compounds may not be as effective .
Properties
CAS No. |
1249188-74-6 |
|---|---|
Molecular Formula |
C7H17NO2 |
Molecular Weight |
147.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




